molecular formula C17H21NO3S B4539233 N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide

N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide

Cat. No. B4539233
M. Wt: 319.4 g/mol
InChI Key: OFJHCEDAYMADFL-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide is a chemical compound whose specific characteristics and applications have been explored in various studies. This analysis focuses on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related methanesulfonamide compounds involves reactions with various agents. For example, N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide react with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium to yield 1-methylsulfonyl-indoles with carbon-functional groups (Sakamoto et al., 1988).

Molecular Structure Analysis

The molecular and supramolecular structures of related compounds like N-[2-(pyridin-2-yl)ethyl]methanesulfonamide have been reported. These compounds demonstrate interesting features like N-H...N hydrogen bonding and variations in dihedral angles influencing molecular conformation (Jacobs et al., 2013).

Chemical Reactions and Properties

Certain methanesulfonamide derivatives undergo reactions with nucleophiles, leading to various products. The reaction pathways often involve solvolysis, elimination, or substitution processes, as observed in studies of similar methanesulfonamide compounds (Behzadi & Owen, 1974).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives are influenced by their molecular structure. For instance, the presence of certain functional groups and the overall molecular conformation can affect properties like solubility, melting point, and crystalline structure. However, specific data on the physical properties of N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide is not directly available in the current literature.

Chemical Properties Analysis

The chemical properties of these compounds are characterized by their reactivity with various chemical agents. The presence of functional groups like methanesulfonamide can lead to interesting chemical behaviors, such as selectivity in reactions and formation of specific products under certain conditions (Chan et al., 2008).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of diethyltin(methoxy)methanesulfonate derivatives demonstrate the formation of three-dimensional self-assemblies, indicating the compound's utility in constructing complex molecular structures (Shankar et al., 2011).

Biocatalysis and Drug Metabolism

  • A study showcases the application of biocatalysis in drug metabolism, preparing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach supports the structural characterization of drug metabolites (Zmijewski et al., 2006).

Analytical Applications

  • Research on Nimesulide, a related compound, explores its electroanalytical detection, highlighting the sulfonamide group's reactivity and providing a method for its determination in pharmaceuticals. This study underscores the broader analytical relevance of sulfonamide derivatives (Álvarez-Lueje et al., 1997).

Chemical Transformations

  • The conversion of sterically hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides, employing methanesulfonyl chloride, highlights a practical chemical transformation process relevant to the synthesis and modification of sulfonamide compounds (Woo et al., 2004).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-14-5-3-4-6-16(14)13-22(19,20)18-12-11-15-7-9-17(21-2)10-8-15/h3-10,18H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJHCEDAYMADFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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